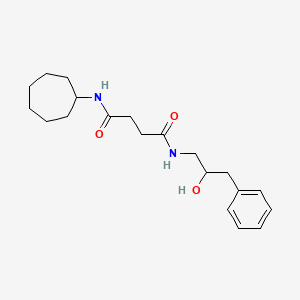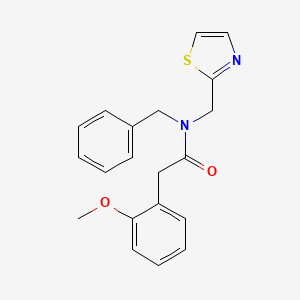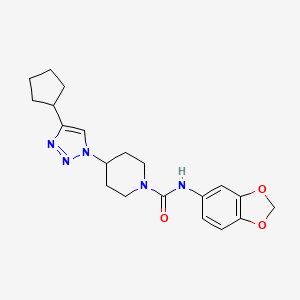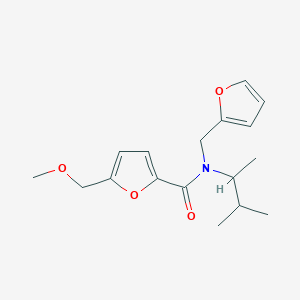
N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide, also known as CH-223191, is a small molecule that has been widely used in scientific research due to its ability to selectively inhibit the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in regulating various biological processes, including cellular differentiation, immune response, and xenobiotic metabolism.
Mécanisme D'action
N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide exerts its inhibitory effect on AhR activation by binding to the receptor at a site that is distinct from its ligand-binding domain. This binding prevents the conformational changes that are required for the receptor to translocate to the nucleus and bind to its target genes. As a result, the downstream effects of AhR signaling are inhibited.
Biochemical and Physiological Effects
The inhibition of AhR activation by N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the production of cytokines and chemokines by immune cells, suggesting a role for AhR in immune response. Additionally, it has been shown to inhibit the differentiation of adipocytes, suggesting a role for AhR in adipogenesis. Furthermore, it has been shown to alter the metabolism of xenobiotics, suggesting a role for AhR in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide in lab experiments is its selectivity for AhR inhibition. Unlike other AhR inhibitors, such as alpha-naphthoflavone, N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide does not inhibit other cytochrome P450 enzymes, which can result in off-target effects. Additionally, N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been shown to be effective in various cell types and animal models, making it a versatile tool for studying AhR signaling.
One of the limitations of using N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide in lab experiments is its relatively low potency compared to other AhR inhibitors. While N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been shown to be effective at inhibiting AhR activation at micromolar concentrations, other AhR inhibitors, such as GNF-351 and StemRegenin 1, are effective at nanomolar concentrations. Additionally, N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been shown to have a relatively short half-life in vivo, which can limit its efficacy in animal models.
Orientations Futures
For research include the development of more potent and selective AhR inhibitors, the investigation of the role of AhR in cancer and other diseases, and the identification of new endogenous and exogenous ligands for AhR. Additionally, the use of N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide in combination with other inhibitors and drugs may provide new insights into the complex signaling pathways that are regulated by AhR.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide involves a multistep process that starts with the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cycloheptylamine to form the amide, which is subsequently reacted with succinic anhydride to form N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been extensively used in scientific research to study the role of AhR in various biological processes. It has been shown to inhibit the activation of AhR by its endogenous ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and exogenous ligands, such as polycyclic aromatic hydrocarbons (PAHs). By inhibiting AhR activation, N-cycloheptyl-N'-(2-hydroxy-3-phenylpropyl)succinamide has been used to investigate the downstream effects of AhR signaling, including its role in immune response, cellular differentiation, and xenobiotic metabolism.
Propriétés
IUPAC Name |
N'-cycloheptyl-N-(2-hydroxy-3-phenylpropyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-18(14-16-8-4-3-5-9-16)15-21-19(24)12-13-20(25)22-17-10-6-1-2-7-11-17/h3-5,8-9,17-18,23H,1-2,6-7,10-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDBMOGHKUVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-ethylphenoxy)propyl]-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5903701.png)
![(1R,9aR)-1-{[3-(2-thienyl)-1H-pyrazol-1-yl]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5903708.png)
![2-fluoro-N-(3-oxo-3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amino}propyl)benzamide](/img/structure/B5903714.png)
![3-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)adamantan-1-ol](/img/structure/B5903720.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5903748.png)

![4-{2,4-dimethyl-6-[(3-propyl-1-pyrrolidinyl)methyl]phenoxy}tetrahydro-2H-pyran-4-carboxylic acid trifluoroacetate](/img/structure/B5903759.png)

![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)

